molecular formula C11H8N6O4S B2651301 2-[(6-nitro-1H-1,2,3-benzotriazol-1-yl)oxy]-N-(1,3-thiazol-2-yl)acetamide CAS No. 313382-15-9

2-[(6-nitro-1H-1,2,3-benzotriazol-1-yl)oxy]-N-(1,3-thiazol-2-yl)acetamide

Cat. No.: B2651301
CAS No.: 313382-15-9
M. Wt: 320.28
InChI Key: PQQJXKSJELRMPB-UHFFFAOYSA-N
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Description

2-[(6-nitro-1H-1,2,3-benzotriazol-1-yl)oxy]-N-(1,3-thiazol-2-yl)acetamide is a complex organic compound that features both benzotriazole and thiazole moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(6-nitro-1H-1,2,3-benzotriazol-1-yl)oxy]-N-(1,3-thiazol-2-yl)acetamide typically involves the reaction of 6-nitro-1H-1,2,3-benzotriazole with N-(1,3-thiazol-2-yl)acetamide under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in its pure form .

Chemical Reactions Analysis

Types of Reactions

2-[(6-nitro-1H-1,2,3-benzotriazol-1-yl)oxy]-N-(1,3-thiazol-2-yl)acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents such as hydrogen gas or metal hydrides for reduction reactions, and nucleophiles such as amines or thiols for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, reduction of the nitro group yields an amino derivative, while nucleophilic substitution can result in various substituted benzotriazole derivatives .

Scientific Research Applications

2-[(6-nitro-1H-1,2,3-benzotriazol-1-yl)oxy]-N-(1,3-thiazol-2-yl)acetamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-[(6-nitro-1H-1,2,3-benzotriazol-1-yl)oxy]-N-(1,3-thiazol-2-yl)acetamide involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The benzotriazole moiety can also participate in π-π stacking interactions and hydrogen bonding, enhancing its binding affinity to enzymes and receptors .

Comparison with Similar Compounds

Similar Compounds

    2-(1H-Benzotriazol-1-yl)acetonitrile: A versatile building block for nitrogen-containing heterocycles.

    2-(2H-Benzotriazol-2-yl)-4-methyl-6-(2-propen-1-yl)phenol: Known for its use as a UV stabilizer.

    2-(1H-1,2,3-Benzotriazol-1-ylmethyl)-1-benzoylethyl 4-ethylbenzoate: Used in the synthesis of various organic compounds.

Uniqueness

2-[(6-nitro-1H-1,2,3-benzotriazol-1-yl)oxy]-N-(1,3-thiazol-2-yl)acetamide is unique due to its combination of benzotriazole and thiazole moieties, which confer distinct chemical properties and reactivity. This makes it a valuable compound for diverse applications in research and industry .

Properties

IUPAC Name

2-(6-nitrobenzotriazol-1-yl)oxy-N-(1,3-thiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8N6O4S/c18-10(13-11-12-3-4-22-11)6-21-16-9-5-7(17(19)20)1-2-8(9)14-15-16/h1-5H,6H2,(H,12,13,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQQJXKSJELRMPB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1[N+](=O)[O-])N(N=N2)OCC(=O)NC3=NC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8N6O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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